3-Methyl-2-(5-trifluoromethyl-pyridin-2-ylamino)-butyric acid
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Overview
Description
3-Methyl-2-(5-trifluoromethyl-pyridin-2-ylamino)-butyric acid is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a butyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(5-trifluoromethyl-pyridin-2-ylamino)-butyric acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized using methods such as the Balz-Schiemann reaction, where an amino group on the pyridine is replaced with a fluorine atom.
Attachment of the Butyric Acid Moiety: The butyric acid moiety can be introduced through a series of reactions involving the formation of an amide bond between the pyridine derivative and a butyric acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(5-trifluoromethyl-pyridin-2-ylamino)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
3-Methyl-2-(5-trifluoromethyl-pyridin-2-ylamino)-butyric acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-2-(5-trifluoromethyl-pyridin-2-ylamino)-butyric acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and butyric acid derivatives . Examples include:
2-Fluoro-3-methylpyridine: A fluorinated pyridine with similar reactivity and applications.
Trifluoromethylpyridine derivatives: Compounds with trifluoromethyl groups attached to different positions on the pyridine ring.
Uniqueness
3-Methyl-2-(5-trifluoromethyl-pyridin-2-ylamino)-butyric acid is unique due to its specific combination of a trifluoromethyl-substituted pyridine ring and a butyric acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-methyl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-6(2)9(10(17)18)16-8-4-3-7(5-15-8)11(12,13)14/h3-6,9H,1-2H3,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFIHQUDURXWQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=NC=C(C=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389288 |
Source
|
Record name | 3-Methyl-2-(5-trifluoromethyl-pyridin-2-ylamino)-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1028251-32-2 |
Source
|
Record name | 3-Methyl-2-(5-trifluoromethyl-pyridin-2-ylamino)-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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